molecular formula C18H25NO B11028128 3-cyclohexyl-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

3-cyclohexyl-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B11028128
M. Wt: 271.4 g/mol
InChI Key: WAIPICDJJALPHB-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a cyclohexyl group attached to a dihydroisoquinoline moiety, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.

    Propanone Group Addition: The final step involves the addition of the propanone group through a nucleophilic addition reaction using a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.

    Isoquinoline Derivatives: Compounds structurally related to isoquinoline, such as berberine and papaverine, which have significant pharmacological properties.

Uniqueness

3-CYCLOHEXYL-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE is unique due to its specific combination of a cyclohexyl group, dihydroisoquinoline moiety, and propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

3-cyclohexyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C18H25NO/c20-18(11-10-15-6-2-1-3-7-15)19-13-12-16-8-4-5-9-17(16)14-19/h4-5,8-9,15H,1-3,6-7,10-14H2

InChI Key

WAIPICDJJALPHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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